

# what is the role of Factor D in the complement system

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Role of Factor D in the Complement System

# **Executive Summary**

The complement system is a critical component of innate immunity, providing a first line of defense against pathogens. It operates through three distinct activation pathways: the classical, lectin, and alternative pathways (AP). The alternative pathway is unique in that it is continuously active at a low level (a process known as "tick-over") and serves as a powerful amplification loop for all three pathways.[1][2] Central to the activation and amplification of the AP is Complement Factor D (FD), a highly specific serine protease. Due to its low physiological concentration and pivotal enzymatic function, Factor D is the rate-limiting enzyme of the alternative pathway.[1][2] Dysregulation of the AP is a key driver in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, Factor D has emerged as a prime strategic target for therapeutic intervention.[1][2][3] This guide provides a comprehensive technical overview of the biochemistry, structure, function, and regulation of Factor D, details key experimental methodologies for its study, and discusses its role as a therapeutic target for researchers, scientists, and drug development professionals.

## **Biochemistry and Structure of Factor D**

Factor D, also known as adipsin, is a single-chain serine protease of the chymotrypsin family with a molecular weight of approximately 24 kDa.[1][4][5] Unlike most complement proteins synthesized by the liver, Factor D is predominantly produced by adipocytes and secreted into



the bloodstream.[1][2][6] Macrophages, monocytes, and brain astrocytes also contribute to its synthesis.[1][2]

### **Synthesis and Maturation**

Factor D is synthesized as a zymogen, or pro-enzyme (pro-Factor D), which requires proteolytic cleavage to become mature and active.[1] This maturation is predominantly carried out by mannose-binding lectin—associated serine protease-3 (MASP-3), which removes a 6-amino acid propeptide from the N-terminus.[1][7][8] This conversion happens rapidly, likely during or immediately after secretion.[1]

## **Unique Structural Features**

The structure of Factor D is notable among serine proteases. It circulates in the bloodstream in a mature, yet catalytically dormant, state.[4][9] This self-inhibition is conferred by several unique structural features:

- Atypical Catalytic Triad: The active site, comprising the catalytic triad of His57, Asp102, and Ser195, is held in an inactive conformation.[4][6]
- Self-Inhibitory Loop: An "inhibitory loop" (amino acids 214-218) restricts substrate access to the active site.[4]
- Stabilizing Salt Bridge: An Arg218-Asp189 salt bridge further stabilizes this dormant conformation.[4]

Regulation of Factor D activity is achieved not through cleavage or serpin inhibition, but through a reversible conformational change induced upon binding its natural substrate, the C3bB complex.[9] This substrate-induced activation mechanism ensures that Factor D's potent proteolytic activity is spatially restricted to sites of complement activation.[9][10]

# The Central Role of Factor D in the Alternative Pathway

Factor D's sole known physiological function is to cleave Factor B (FB), but only when FB is bound to a C3b fragment in the presence of Mg<sup>2+</sup> ions, forming the C3bB pro-convertase



complex.[5][6][11][12] This action is the linchpin of both the initiation and amplification phases of the alternative pathway.

#### **Initiation Phase**

The AP is initiated by the spontaneous, low-level hydrolysis of the internal thioester bond of C3 to form C3(H<sub>2</sub>O).[2][13] C3(H<sub>2</sub>O) mimics C3b and binds to Factor B. This C3(H<sub>2</sub>O)B complex is then recognized by Factor D, which cleaves Factor B into two fragments: Ba (which is released) and Bb.[1][5] The resulting C3(H<sub>2</sub>O)Bb complex is the initial fluid-phase C3 convertase, capable of cleaving C3 into C3a (an anaphylatoxin) and C3b.[1][2]

# **Amplification Loop**

The C3b generated during initiation can covalently attach to nearby surfaces, such as pathogens.[2] This surface-bound C3b binds another molecule of Factor B, forming the C3bB complex.[1][2] Factor D then rapidly cleaves the bound Factor B to form the surface-bound C3 convertase, C3bBb.[1][2][5] This enzyme is highly efficient at cleaving more C3 molecules, leading to the deposition of a large number of C3b molecules on the target surface in a powerful positive feedback loop.[1][5] This amplification is the primary mechanism for all three complement pathways, as the C3b deposited by the classical and lectin pathways also fuels this loop.[1][14] The C3bBb convertase can be stabilized up to 10-fold by properdin (Factor P). [1][2]

The binding of an additional C3b molecule to the C3bBb convertase forms the C5 convertase (C3bBbC3b), which initiates the terminal pathway, leading to the formation of the Membrane Attack Complex (MAC) and cell lysis.[1][4]







Click to download full resolution via product page

Caption: Role of Factor D in the Alternative Complement Pathway.



### **Mechanism of Action: Substrate-Induced Activation**

Factor D is unique in that its catalytic activity is tightly regulated by a substrate-induced conformational change.[9] Free Factor D is in a self-inhibited state. The formation of the C3bB pro-convertase complex is the critical first step that creates the sole substrate for Factor D.

- Pro-convertase Formation: Factor B binds to surface-bound C3b, which stabilizes an "open" conformation of Factor B.[10][15] This conformational change exposes the scissile bond (Arg234-Lys235) in Factor B that was previously sequestered.[16]
- Exosite Binding: Factor D binds to this open C3bB complex via an exosite, a binding site distant from its catalytic center.[10][17]
- Conformational Activation: This interaction with the C3bB complex induces a conformational change in Factor D itself. The self-inhibitory loop is displaced, and the catalytic triad realigns into its active, canonical form.[6][10][15]
- Cleavage: Now active, Factor D cleaves the exposed Arg-Lys bond in Factor B, releasing the Ba fragment and forming the active C3bBb convertase.[5][6]

This dual-check mechanism, requiring both C3b to induce an open state in Factor B and the resulting C3bB complex to activate Factor D, ensures that complement amplification is strictly localized to C3b-tagged surfaces and prevents uncontrolled fluid-phase activation.[10][15]





Click to download full resolution via product page

Caption: Substrate-induced activation mechanism of Factor D.

# **Quantitative Data Summary**

Key biochemical and physiological parameters of human Factor D are summarized below.



| Parameter                 | Value                                                         | Reference(s)   |
|---------------------------|---------------------------------------------------------------|----------------|
| Molecular Weight          | ~24 kDa                                                       | [1][4][5]      |
| Polypeptide Chain         | 228 amino acids (mature form)                                 | [1]            |
| Primary Synthesis Site    | Adipose tissue                                                | [1][2][6]      |
| Maturation Protease       | MASP-3                                                        | [1][7][8]      |
| Catalytic Triad           | His57, Asp102, Ser195                                         | [6]            |
| Physiological State       | Mature, active sequence in a self-inhibited conformation      | [6][9]         |
| Natural Substrate         | Factor B only when complexed with C3b or C3(H <sub>2</sub> O) | [5][6][11]     |
| Serum Concentration       | 1.0 - 2.0 μg/mL (1.8 mg/L)                                    | [1][6][12][18] |
| Synthesis Rate            | ~1.33 mg/kg/day                                               | [6]            |
| Fractional Metabolic Rate | 60% per hour                                                  | [6]            |
| Clearance Mechanism       | Renal filtration and catabolism                               | [2][6]         |

# Factor D as a Therapeutic Target

The central, rate-limiting role of Factor D makes it an exceptionally attractive target for therapeutic intervention in diseases driven by AP overactivation.[1][2] Such diseases include paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), ANCA-associated vasculitis, and age-related macular degeneration.[1][6][19][20]

Inhibiting Factor D offers several strategic advantages:

 Upstream Inhibition: It blocks the AP at its source, preventing the generation of both C3a/C3b and subsequent downstream effectors like C5a and the MAC. This may be more profound than downstream C5 inhibition, which does not block C3b-mediated opsonization or C3a-mediated inflammation.[1][2]



- Pathway Selectivity: Targeting Factor D selectively dampens the AP and its amplification loop
  while leaving the initiation of the classical and lectin pathways intact, which may preserve
  some crucial immune defense mechanisms against infection.[1]
- Low Target Concentration: The low circulating concentration of Factor D makes it a pharmacologically tractable target.[18]

Various therapeutic modalities, including small molecule inhibitors and monoclonal antibodies, are in development to target Factor D.[4][18]

# **Key Experimental Protocols**

A variety of in vitro and ex vivo assays are employed to study Factor D function and evaluate the potency of its inhibitors.

## Hemolytic Assay (Modified Ham Test) for aHUS

This assay measures the ability of serum from patients with AP dysregulation (like aHUS) to lyse a PIGA-deficient cell line that lacks GPI-anchored complement regulators (CD55 and CD59). It is a functional measure of AP activity and can be adapted to screen for inhibitor efficacy.[19][21]

#### Methodology:

- Patient Serum: Obtain serum from aHUS patients and healthy controls. Heat-inactivated serum (56°C for 30 min) is used as a negative control.
- Cell Line: Use a PIGA-deficient cell line (e.g., TF1 PIGAnull).
- Inhibitor Preparation: Prepare serial dilutions of the Factor D inhibitor in a suitable buffer (e.g., GVB<sup>o</sup>).
- Assay Setup: In a 96-well plate, mix patient serum (e.g., 20% final concentration) with the Factor D inhibitor or vehicle control.
- Incubation: Add PIGA-deficient cells (e.g., 1x10<sup>5</sup> cells/well) to the serum-inhibitor mixture and incubate under conditions that promote AP activation (e.g., 37°C in an acidified environment).



- Readout: Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH)
  into the supernatant or by using flow cytometry to count viable cells.
- Analysis: Calculate the percentage of hemolysis relative to a 100% lysis control (cells treated with a lysis agent). Plot the percentage of hemolysis against inhibitor concentration to determine the IC<sub>50</sub>.[19][21]

## **Factor D Enzymatic Activity Assay**

This biochemical assay directly measures the catalytic activity of purified Factor D and is used for primary screening of small molecule inhibitors.[19]

#### Methodology:

- Reagents:
  - Purified human Factor D (e.g., 0.8 nM).
  - Purified human Factor B and C3b to form the natural substrate, C3bB.
  - Alternatively, a small synthetic thioester substrate (e.g., Z-Lys-SBzl) can be used with a higher concentration of Factor D (e.g., 80 nM).
  - A chromogenic or fluorogenic detection reagent that reacts with the product of substrate cleavage.
- Inhibitor Incubation: Pre-incubate purified Factor D with various concentrations of the test inhibitor in an appropriate assay buffer in a microplate.
- Reaction Initiation: Add the substrate (either pre-formed C3bB complex or the synthetic substrate) to initiate the enzymatic reaction.
- Kinetic Measurement: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at an appropriate wavelength using a plate reader.
- Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration.
   Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[19]



# Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding affinity and kinetics of Factor D interacting with the C3bB complex. This is crucial for understanding the mechanism of action of inhibitors that may disrupt this protein-protein interaction.[16][17]

#### Methodology:

- Chip Preparation: Covalently immobilize purified C3b onto the surface of an SPR sensor chip (e.g., a CM5 chip).
- Pro-convertase Formation: Inject a solution containing purified Factor B and Mg<sup>2+</sup> over the C3b-coated surface to allow the formation of the C3bB complex. To study binding without cleavage, a proteolytically resistant Factor B mutant can be used.[16]
- Analyte Injection: Inject a series of concentrations of purified Factor D (the analyte) over the C3bB-functionalized surface.
- Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as Factor D binds to and dissociates from the C3bB complex, generating a sensorgram (response units vs. time).
- Analysis: Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]
- 2. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complement Factor D Creative Biolabs [creative-biolabs.com]
- 5. complementtech.com [complementtech.com]
- 6. Factor D Wikipedia [en.wikipedia.org]
- 7. Therapeutic targeting of factor D and MASP3 in complement-mediated diseases: Lessons learned from mouse studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complement factor D, a novel serine protease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures of C3b in Complex with Factors B and D Give Insight into Complement Convertase Formation PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of factor D of the alternative complement pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of factor D of the alternative complement pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | Formation of fluid-phase convertase C3 [reactome.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Access to the Complement Factor B Scissile Bond Is Facilitated by Association of Factor B with C3b Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lambris.com [lambris.com]
- 18. mdpi.com [mdpi.com]
- 19. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]



- 21. Ex vivo assays to detect complement activation in complementopathies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the role of Factor D in the complement system].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15607332#what-is-the-role-of-factor-d-in-the-complement-system]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com